2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that features a pyridine ring substituted with a hydrazinyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with hydrazine and a boronic ester. One common method includes the use of 2-chloropyridine, which undergoes a nucleophilic substitution reaction with hydrazine to form 2-hydrazinylpyridine. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazones and amines.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The boronic ester group can interact with diols and other nucleophiles, facilitating its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
2-Hydrazinyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a hydrazinyl group and a boronic ester group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H18BN3O2 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-9(14-8)15-13/h5-7H,13H2,1-4H3,(H,14,15) |
InChI Key |
UUJRKRVNRHZAQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NN |
Origin of Product |
United States |
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